

synthesis and chemical properties of N6-Cyclohexyladenosine

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Compound of Interest

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N6-Cyclohexyladenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

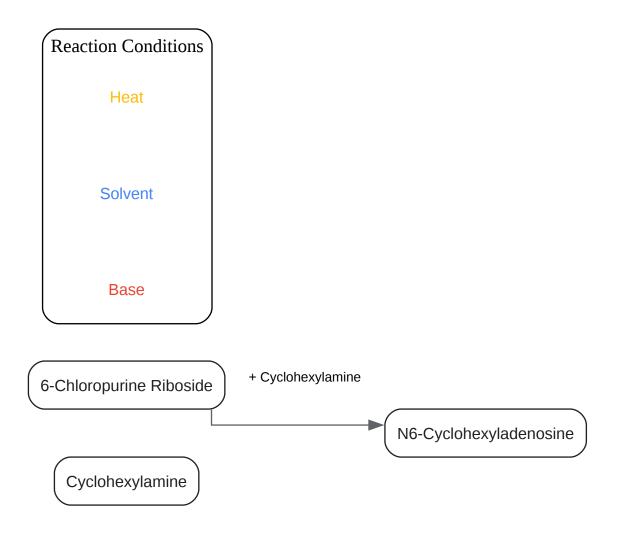
N6-Cyclohexyladenosine (CHA) is a potent and highly selective agonist for the A1 adenosine receptor, a G protein-coupled receptor implicated in a multitude of physiological processes. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of CHA. Detailed experimental protocols, comprehensive data tables, and visual diagrams of its signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Synthesis

The primary synthetic route to **N6-Cyclohexyladenosine** involves the nucleophilic substitution of a halogenated purine precursor with cyclohexylamine. The most common and direct method utilizes 6-chloropurine riboside as the starting material.

General Reaction Scheme





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Caption: General reaction for the synthesis of N6-Cyclohexyladenosine.

Experimental Protocol: Synthesis of N6-Cyclohexyladenosine

This protocol is a composite method based on established procedures for the synthesis of N6-substituted adenosine analogs.[1][2][3]

Materials:

- 6-Chloropurine riboside
- Cyclohexylamine (excess)



- Triethylamine (or another suitable base)
- Ethanol (anhydrous)
- Silica gel for column chromatography
- Ethyl acetate
- Methanol
- Dichloromethane

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine riboside in anhydrous ethanol.
- Addition of Reagents: Add an excess of cyclohexylamine (typically 3-5 equivalents) to the solution, followed by the addition of an acid acceptor such as triethylamine (approximately 2-3 equivalents).
- Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
- Purification:
 - The crude product is purified by silica gel column chromatography. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed.
 - Collect the fractions containing the desired product, as identified by TLC.
 - Combine the pure fractions and evaporate the solvent.



- Recrystallization: The purified product can be further recrystallized from a suitable solvent system, such as ethanol-water, to obtain a crystalline solid.
- Characterization: The final product should be characterized by:
 - ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
 - Mass spectrometry to determine the molecular weight.
 - Purity assessment by High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

N6-Cyclohexyladenosine is a white to off-white solid.[4] Its key physicochemical properties are summarized in the table below.

Property	Value	
Molecular Formula	C16H23N5O4	
Molecular Weight	349.38 g/mol [5]	
CAS Number	36396-99-3[5]	
Melting Point	182-184 °C	
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 20 mM).[6] Also soluble in DMF and methanol. [4]	
рКа	13.12 ± 0.70 (Predicted)	
Appearance	White to off-white solid[4]	
Storage Conditions	Store at -20°C for long-term stability.[6]	

Biological Activity and Mechanism of Action

N6-Cyclohexyladenosine is a high-affinity, selective agonist for the A1 adenosine receptor.[7] [8][9] Its binding to the A1 receptor initiates a cascade of intracellular signaling events.



Receptor Binding Affinity

Receptor Subtype	Species	Kı (nM)	Ka (nM)	EC ₅₀ (nM)
A1 Adenosine	Bovine Brain	-	0.7	-
A1 Adenosine	Guinea Pig Brain	-	6	-
A1 Adenosine	Rat Cortex	2.3	-	-
A2 Adenosine	Rat Striatum	870	-	-
A1 Adenosine	-	-	-	8.2

Data sourced from multiple references.[7][8]

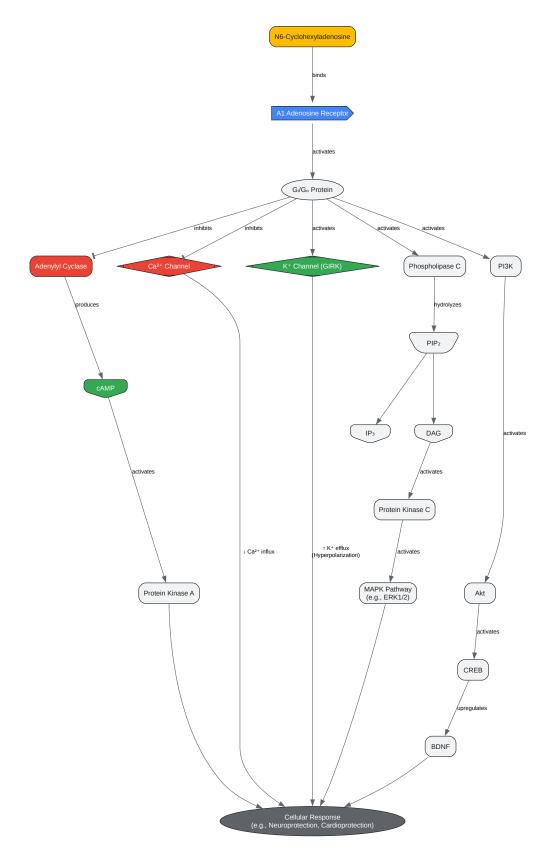
Signaling Pathways

Activation of the A1 adenosine receptor by **N6-Cyclohexyladenosine** leads to the coupling of inhibitory G proteins (G_i/G_o). This initiates several downstream signaling cascades:

- Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels:
 - Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.
 - Inhibition of voltage-gated calcium channels, reducing calcium influx.
- Activation of Phospholipase C (PLC): In some cell types, A1 receptor activation can stimulate PLC, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CHA can also modulate the activity of various MAPK pathways, including ERK1/2.
- Activation of the PI3K/Akt Pathway: N6-Cyclohexyladenosine has been shown to enhance the activation of the PI3K/Akt/CREB/BDNF signaling axis, which is crucial for its



neuroprotective effects.[7]



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Caption: A1 Adenosine Receptor signaling cascade initiated by CHA.

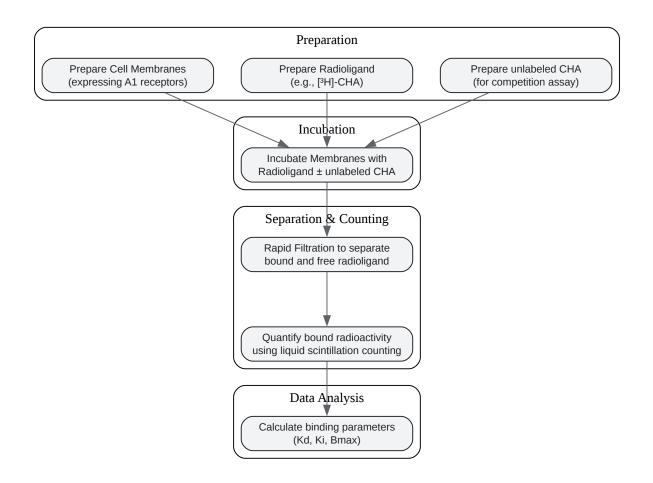
Physiological and Pharmacological Effects

The activation of A1 adenosine receptors by CHA results in a wide range of physiological and pharmacological effects, including:

- Cardiovascular: Decreases heart rate and has cardioprotective effects against ischemiareperfusion injury.[6]
- Neurological: Exhibits neuroprotective properties, reduces neuronal excitability, and has been shown to be protective in models of demyelination.[8] It also induces sleep and hypothermia.[7]
- Metabolic: Modulates various metabolic processes.

Experimental WorkflowsRadioligand Binding Assay Workflow





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Caption: Workflow for determining receptor binding affinity of CHA.

Conclusion

N6-Cyclohexyladenosine remains a critical tool for the study of A1 adenosine receptor pharmacology. Its high affinity and selectivity make it an invaluable probe for elucidating the physiological and pathophysiological roles of this receptor subtype. The synthetic and experimental methodologies outlined in this guide provide a framework for its preparation and



use in a research setting. Further investigation into the therapeutic potential of CHA and its analogs is a promising area for future drug development efforts.

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